Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride

描述

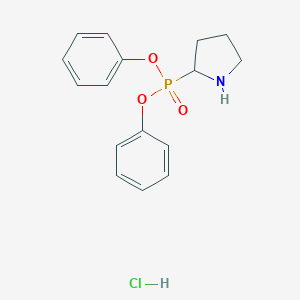

Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride is a chemical compound with the molecular formula C16H18ClNO3P It is known for its unique structure, which includes a phosphonic acid group bonded to a pyrrolidine ring and two phenyl groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride typically involves the reaction of 2-pyrrolidinylphosphonic acid with diphenyl chlorophosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

Starting Materials: 2-pyrrolidinylphosphonic acid and diphenyl chlorophosphate.

Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

化学反应分析

Types of Reactions

Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols or other functional groups.

Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

科学研究应用

Antimicrobial Properties

One of the most promising applications of phosphonic acid derivatives is their antimicrobial activity. Studies have shown that compounds similar to phosphonic acid, 2-pyrrolidinyl-, diphenyl ester exhibit significant antibacterial effects against a range of pathogens. For instance, carbapenem derivatives synthesized from pyrrolidine-based phosphonates have demonstrated potent activity against resistant bacterial strains, making them valuable in developing new antibiotics .

Antiviral Effects

Research indicates that certain phosphonate esters can inhibit viral replication. The mechanism often involves interference with viral polymerases or proteases, suggesting potential applications in antiviral drug development. Compounds like phosphonic acid derivatives have been explored for their ability to combat viruses such as HIV and hepatitis C .

Anticancer Activity

Phosphonic acids have also been investigated for their anticancer properties. Their ability to modulate signaling pathways involved in cell proliferation and apoptosis has led to studies focusing on their use as chemotherapeutic agents. In vitro studies have shown that these compounds can induce apoptosis in cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapies .

Applications in Material Science

Beyond biological applications, phosphonic acids are utilized in material science for their ability to form stable coatings on various substrates. These coatings can enhance the properties of materials such as glass and metals by providing corrosion resistance and improving adhesion characteristics. The unique bonding capabilities of phosphonic acids allow them to be used in creating advanced materials for electronics and nanotechnology .

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the efficacy of pyrrolidine-based phosphonates against multi-drug resistant bacteria. The study involved testing various concentrations of the compound against clinical isolates, revealing a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics .

Case Study: Synthesis Optimization

Research focused on optimizing the synthesis of 2-pyrrolidinyl phosphonates highlighted a novel method that increased yield by 30% through the use of microwave-assisted synthesis techniques. This approach not only reduced reaction times but also minimized solvent usage, aligning with green chemistry principles .

作用机制

The mechanism by which phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit or activate enzymes involved in phosphate metabolism. This interaction can affect various biochemical pathways, leading to changes in cellular function.

相似化合物的比较

Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride can be compared with other similar compounds, such as:

Phosphonic acid, 2-pyrrolidinyl-, monophenyl ester: This compound has only one phenyl group, which may result in different chemical and biological properties.

Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester: Without the hydrochloride, this compound may have different solubility and stability characteristics.

The uniqueness of this compound lies in its specific structure, which combines the properties of phosphonic acid, pyrrolidine, and phenyl groups, making it a versatile compound for various applications.

生物活性

Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride (CAS Number: 11717077) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive review of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a phosphonic acid core with two phenyl groups and a pyrrolidine moiety, which may contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Phosphonic acids and their derivatives have been studied for various biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound has shown promise in several areas:

- Antiviral Activity : Phosphonate prodrugs have demonstrated increased cell permeability and enhanced activity against viral infections. For instance, modifications to the phosphonate structure have resulted in compounds with significantly improved efficacy against HIV and other viruses .

- Cytotoxic Effects : Research indicates that certain phosphonic acid derivatives can activate immune responses. For example, some derivatives have been shown to stimulate Vγ9Vδ2 T cells, which play a critical role in the immune response against tumors and infections .

- Phospholipidosis : Inhibition of lysosomal phospholipase A2 (PLA2G15) has been associated with drug-induced phospholipidosis. Compounds that inhibit this enzyme can lead to the accumulation of phospholipids within lysosomes, a pathological condition observed with various drugs . The biological implications of this inhibition are significant for drug development and toxicity prediction.

Study on Antiviral Efficacy

A study evaluated the activity of phosphonate prodrugs against Plasmodium falciparum, revealing that modifications to the phosphonate structure could enhance activity over tenfold compared to parent compounds. This highlights the potential for developing effective treatments for malaria using phosphonic acid derivatives .

Immune Activation Study

Another investigation focused on the activation of Vγ9Vδ2 T cells by phosphonic acid derivatives. The study found that certain compounds could stimulate these T cells at concentrations significantly lower than their parent acids, suggesting that structural modifications could enhance immunological activity while reducing toxicity .

The biological activity of phosphonic acid derivatives is often attributed to their ability to interfere with enzymatic processes or cellular pathways:

- Enzyme Inhibition : Many phosphonates act as inhibitors of specific enzymes involved in lipid metabolism or viral replication. For instance, the inhibition of PLA2G15 by cationic amphiphilic drugs has been linked to their capacity to induce phospholipidosis .

- Cell Membrane Interaction : The lipophilicity imparted by phenyl groups allows these compounds to interact effectively with cell membranes, facilitating uptake and enhancing bioavailability.

Data Tables

属性

IUPAC Name |

2-diphenoxyphosphorylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18NO3P.ClH/c18-21(16-12-7-13-17-16,19-14-8-3-1-4-9-14)20-15-10-5-2-6-11-15;/h1-6,8-11,16-17H,7,12-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDFTWDMSBJPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClNO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471113 | |

| Record name | Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174298-14-7 | |

| Record name | Phosphonic acid, 2-pyrrolidinyl-, diphenyl ester, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。